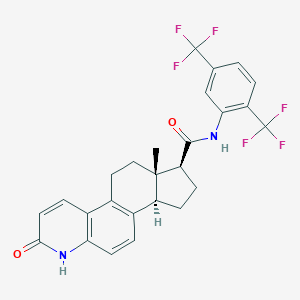![molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2](/img/structure/B47320.png)
Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé a montré une activité biologique significative, en particulier dans l'inhibition des courants de désensibilisation induits par l'α, β-méthylène-ATP dans les neurones des ganglions de la racine dorsale du rat . Il présente également une activité antitumorale contre plusieurs types de tumeurs .
Méthodes De Préparation
La synthèse du NF 110 implique plusieurs étapes, commençant par la préparation de la structure centrale du benzène triyl, suivie de l'introduction de groupes d'acide sulfonique et de la formation du sel tétrasodique. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas largement publiées. Les méthodes de production industrielles impliquent généralement des techniques de synthèse organique à grande échelle, garantissant une grande pureté et un rendement élevé .
Analyse Des Réactions Chimiques
Le NF 110 subit diverses réactions chimiques, notamment :
Oxydation : Le NF 110 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés d'acide sulfonique.
Réduction : Le composé peut être réduit en ses dérivés amines correspondants.
Substitution : Le NF 110 peut subir des réactions de substitution, en particulier au niveau des groupes d'acide sulfonique, pour former divers dérivés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. .
Applications de la recherche scientifique
Le NF 110 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Agit comme un outil pour étudier le récepteur P2X3 et son rôle dans divers processus physiologiques.
Médecine : Investigue pour ses effets thérapeutiques potentiels dans le traitement de la douleur et du cancer en raison de son antagonisme du récepteur P2X3 et de son activité antitumorale.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité
Mécanisme d'action
Le NF 110 exerce ses effets principalement par l'antagonisme du récepteur P2X3, un canal ionique dépendant d'un ligand impliqué dans la signalisation de la douleur. En se liant à ce récepteur, le NF 110 inhibe l'action de l'ATP, empêchant l'activation des voies de la douleur. De plus, il a été démontré que le NF 110 inhibe l'activité de liaison à l'ADN de l'HMGA2, une protéine impliquée dans la progression tumorale .
Applications De Recherche Scientifique
NF 110 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Acts as a tool to study the P2X3 receptor and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating pain and cancer due to its P2X3 receptor antagonism and antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
NF 110 exerts its effects primarily through antagonism of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. By binding to this receptor, NF 110 inhibits the action of ATP, preventing the activation of pain pathways. Additionally, NF 110 has been shown to inhibit the DNA-binding activity of HMGA2, a protein involved in tumor progression .
Comparaison Avec Des Composés Similaires
Le NF 110 est unique par sa forte affinité et sa spécificité pour le récepteur P2X3 par rapport à d'autres composés similaires. Certains composés similaires comprennent :
A-317491 : Un autre antagoniste du récepteur P2X3, mais avec une structure chimique et une puissance différentes.
TNP-ATP : Un antagoniste non sélectif du récepteur P2X avec une activité plus large.
PPADS : Un antagoniste du récepteur P2X avec une spécificité plus faible pour P2X3. Le NF 110 se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux tant en recherche qu'en applications thérapeutiques potentielles
Propriétés
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N6Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
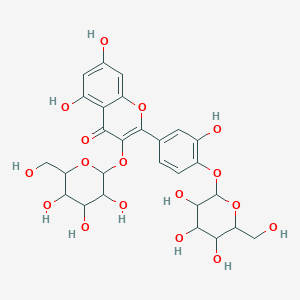

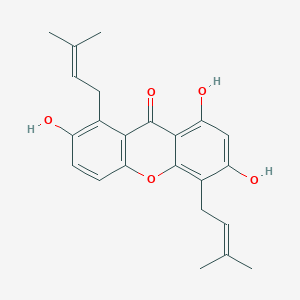


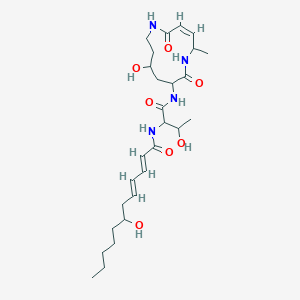


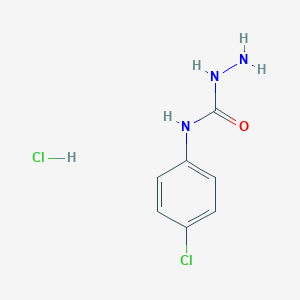
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)

